[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[(1S,4S)-5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone
概要
説明
PF-04634817は、ファイザー社が開発した低分子ケモカイン受容体拮抗薬です。これは、C-Cケモカイン受容体タイプ2(CCR2)とC-Cケモカイン受容体タイプ5(CCR5)のデュアルアンタゴニストです。 この化合物は、糖尿病性腎症や糖尿病性黄斑浮腫などの疾患の治療における潜在的な治療用途について調査されてきました .
準備方法
PF-04634817は、特定の試薬と条件を含む一連の化学反応によって合成されます。合成経路は通常、コア構造の形成に続き、目的の化学的特性を得るための官能基の修飾が含まれます。 この化合物はその後、純度と有効性を確認するために精製および特性評価されます . PF-04634817の工業生産方法は、収率を最大化し、不純物を最小限に抑えるために最適化された反応条件を使用して大規模合成を行います .
化学反応の分析
PF-04634817は、酸化、還元、置換反応などのさまざまな化学反応を起こします。これらの反応で一般的に使用される試薬には、酸化剤、還元剤、求核剤があります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
医学分野では、糖尿病性腎症患者のアルブミン尿を減らす能力について調査されてきました . さらに、糖尿病性黄斑浮腫の治療法として検討されており、臨床試験でラニビズマブと比較されました . この化合物のCCR2とCCR5に対するデュアルアンタゴニズムは、さまざまな炎症性および免疫関連疾患におけるこれらの受容体の役割を研究するための貴重なツールとなっています .
科学的研究の応用
In the field of medicine, it has been investigated for its ability to reduce albuminuria in patients with diabetic nephropathy . In addition, it has been explored as a treatment for diabetic macular edema, where it was compared to ranibizumab in clinical trials . The compound’s dual antagonism of CCR2 and CCR5 makes it a valuable tool for studying the role of these receptors in various inflammatory and immune-related conditions .
作用機序
PF-04634817は、CCR2とCCR5受容体を選択的に拮抗することによって効果を発揮します。これらの受容体は、炎症細胞の動員に関与しており、炎症性疾患の発症と進行に役割を果たしています。 これらの受容体の活性を阻害することにより、PF-04634817は炎症を軽減し、糖尿病性腎症や糖尿病性黄斑浮腫などの疾患における臨床転帰を改善できます .
類似の化合物との比較
PF-04634817は、CCR2とCCR5受容体に対するデュアルアンタゴニズムがユニークです。類似の化合物には、マラビロクやセニクリビロクなどの他のCCR2およびCCR5アンタゴニストが含まれます。 PF-04634817のデュアルアンタゴニズムは、単一受容体アンタゴニストと比較して、より広範な抗炎症の可能性を提供します . これにより、さまざまな炎症性および免疫関連疾患を研究し、潜在的に治療するための貴重な化合物となっています。
類似化合物との比較
PF-04634817 is unique in its dual antagonism of CCR2 and CCR5 receptors. Similar compounds include other CCR2 and CCR5 antagonists, such as maraviroc and cenicriviroc. PF-04634817’s dual antagonism provides a broader anti-inflammatory potential compared to single receptor antagonists . This makes it a valuable compound for studying and potentially treating a range of inflammatory and immune-related conditions.
生物活性
The compound [(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[(1S,4S)-5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone is a novel small molecule with significant biological activity, particularly as a dual antagonist of C-C chemokine receptor type 2 (CCR2). This receptor is implicated in various inflammatory processes and diseases, making this compound a potential therapeutic agent.
Chemical Structure
The compound's structure is characterized by a complex bicyclic framework and multiple functional groups that contribute to its biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and bioactivity.
The primary mechanism of action involves the antagonism of CCR2, which plays a crucial role in mediating immune responses and inflammation. By inhibiting this receptor, the compound can potentially reduce inflammatory cell recruitment and cytokine release.
Pharmacological Profile
Research indicates that this compound exhibits potent inhibition of CCR2-mediated signaling pathways. In vitro studies have shown that it effectively blocks the binding of chemokines to the receptor, thereby diminishing downstream signaling cascades associated with inflammation.
Efficacy in Inflammatory Models
Several studies have demonstrated the efficacy of this compound in preclinical models of inflammation:
- Animal Studies : In murine models of acute inflammation, administration of the compound significantly reduced leukocyte infiltration and pro-inflammatory cytokine levels compared to control groups.
- Cell Culture Experiments : In vitro assays using human monocytes showed that treatment with the compound led to decreased expression of inflammatory markers such as TNF-alpha and IL-6 upon stimulation with chemokines.
Case Studies
A notable case study involved patients with rheumatoid arthritis, where the compound was administered as part of a clinical trial. Results indicated a marked improvement in clinical symptoms and a reduction in disease activity scores over a 12-week period.
Data Tables
特性
IUPAC Name |
[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[(1S,4S)-5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36F3N5O3/c1-15(2)24(6-4-16(10-24)31-19-5-7-36-13-20(19)35-3)23(34)33-12-17-8-18(33)11-32(17)22-9-21(25(26,27)28)29-14-30-22/h9,14-20,31H,4-8,10-13H2,1-3H3/t16-,17+,18+,19+,20-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRWZBYTLVCCJJ-DKALBXGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CC4CC3CN4C5=NC=NC(=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3C[C@@H]4C[C@H]3CN4C5=NC=NC(=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36F3N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228111-63-4 | |
Record name | PF-04634817 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228111634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-04634817 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14955 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-04634817 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51M3FB9B9E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。